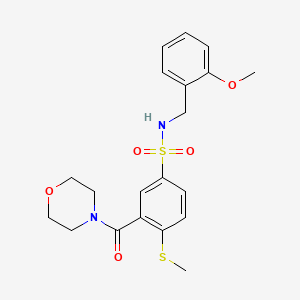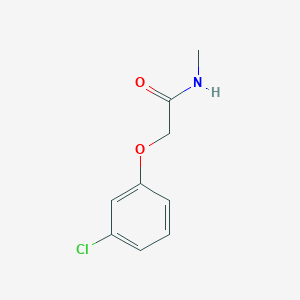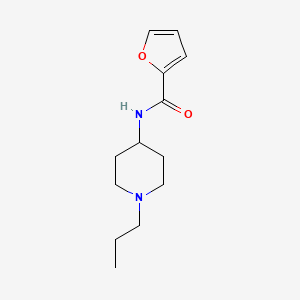![molecular formula C17H13ClF2N2O B4840110 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide](/img/structure/B4840110.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide
Descripción general
Descripción
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide, commonly known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. GSK-3 is a serine/threonine kinase that is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is essential for embryonic development and tissue regeneration.
Mecanismo De Acción
CHIR-99021 binds to the ATP-binding site of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide and inhibits its activity. This leads to the stabilization of β-catenin, which is a key regulator of the Wnt signaling pathway. The stabilization of β-catenin promotes the transcription of Wnt target genes, which are involved in various cellular processes, including cell differentiation and proliferation.
Biochemical and physiological effects:
CHIR-99021 has been shown to have several biochemical and physiological effects. It promotes the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. It also induces the differentiation of various cell types, including neurons, cardiomyocytes, and hepatocytes. CHIR-99021 has been shown to enhance the survival of neurons and protect them from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHIR-99021 is its potency and selectivity for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide inhibition. It has a high affinity for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide and does not inhibit other kinases at concentrations used in experiments. CHIR-99021 is also stable in cell culture media and can be used for long-term experiments. However, one limitation of CHIR-99021 is its relatively high cost compared to other N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide inhibitors.
Direcciones Futuras
There are several future directions for the use of CHIR-99021 in scientific research. One area of interest is the role of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide in neurodegenerative diseases, such as Alzheimer's disease. CHIR-99021 has been shown to enhance the survival of neurons and protect them from oxidative stress-induced cell death, which suggests that it may have therapeutic potential for neurodegenerative diseases. Another area of interest is the use of CHIR-99021 in tissue engineering and regenerative medicine. CHIR-99021 has been shown to promote the differentiation of various cell types, which could be useful for generating functional tissues for transplantation.
Aplicaciones Científicas De Investigación
CHIR-99021 has been extensively used in scientific research as a tool to study the role of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. CHIR-99021 has also been used to induce the differentiation of various cell types, including neurons, cardiomyocytes, and hepatocytes.
Propiedades
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2O/c18-11-1-4-16-13(7-11)10(9-22-16)5-6-21-17(23)14-8-12(19)2-3-15(14)20/h1-4,7-9,22H,5-6H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTGYGCFCUXLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-({[(4-acetylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4840030.png)

![3-(3-chlorobenzyl)-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4840043.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4840049.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4840056.png)
![7-methyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4840074.png)


![ethyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B4840093.png)

![6-cyclopropyl-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4840116.png)
![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4840124.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4840147.png)
![4-(2-isopropyl-6-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4840152.png)